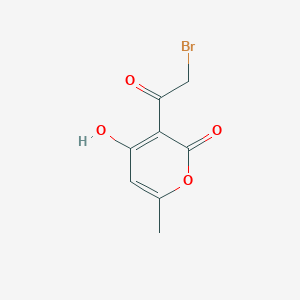

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Vue d'ensemble

Description

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound belonging to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination. The reaction conditions are usually mild, and the process can be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Analyse Des Réactions Chimiques

Reactions with Binucleophilic Amines

The bromoacetyl group undergoes nucleophilic substitution with amines, enabling the formation of fused heterocycles .

Alkanediamines

Reactions with alkanediamines (e.g., ethylenediamine, 1,3-propanediamine) yield pyrazolo[3,4-b]pyridin-6-one derivatives via double nucleophilic attack.

Phenylhydrazines

Phenylhydrazine derivatives react to form pyrazolyl-pyranone hybrids.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Phenylhydrazine | Reflux in ethanol, 3 hr | 4-Hydroxy-3-[1-hydroxy-2-(2-phenylhydrazinyl)vinyl]-6-methyl-2H-pyran-2-one | Intermediate for antioxidant agents |

Reactions with Aromatic Diamines and Thiols

Ortho-substituted nucleophiles induce cyclization to form benzodiazepine or benzothiazine derivatives .

Mechanistic Insights

-

Nucleophilic Substitution : The bromoacetyl group (C-Br) is highly electrophilic, enabling attack by amines or thiols .

-

Tautomerization : The enolic hydroxyl group at C4 stabilizes intermediates via keto-enol tautomerism during cyclization .

-

Steric Effects : Bulky substituents on amines reduce reaction rates, favoring mono-substitution over cyclization .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 247.04 g/mol. Its structure features a pyran ring, which is characterized by a six-membered ring containing one oxygen atom. The presence of the bromoacetyl group at the 3-position and a hydroxy group at the 4-position enhances its chemical reactivity and biological activity .

Pharmaceutical Applications

1. Antimicrobial Activity:

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied as a lead compound for developing new drugs targeting microbial infections. Its mechanism may involve interaction with bacterial enzymes or cell wall synthesis pathways, although specific targets require further investigation .

2. Anticancer Potential:

The compound shows promise in anticancer research. Preliminary studies suggest it may interact with proteins involved in cell signaling pathways, influencing cellular responses that could lead to apoptosis in cancer cells. This activity positions it as a candidate for further development in cancer therapeutics .

3. Anti-inflammatory Effects:

The pyran-2-one core structure is associated with various biological activities, including anti-inflammatory effects. The unique functional groups present in this compound may enhance its efficacy in reducing inflammation, making it relevant for conditions such as arthritis or other inflammatory diseases.

Synthetic Chemistry Applications

1. Synthesis of Derivatives:

Due to its nucleophilic substitution reactions, this compound can serve as a precursor for synthesizing various derivatives with potentially enhanced biological activities. This capability is crucial for medicinal chemistry, where modifying existing compounds can lead to improved therapeutic agents.

2. Multicomponent Reactions:

The compound has been utilized in multicomponent reactions to create complex molecules efficiently. Such methodologies are valuable in synthetic organic chemistry, allowing for the rapid assembly of diverse chemical entities from simple starting materials .

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

-

Synthesis and Reactivity Studies:

A study detailed the synthesis of this compound through the reaction of dehydroacetic acid with bromine under controlled conditions, demonstrating its potential utility in creating structurally diverse derivatives . -

Biological Interaction Studies:

Interaction studies have shown that this compound may bind to specific enzymes or receptors associated with microbial resistance or cancer cell proliferation, warranting further exploration into its mechanism of action .

Mécanisme D'action

The mechanism of action of 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues, thereby blocking substrate access .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Bromoacetyl)-2H-chromen-2-one

- 3-(Bromoacetyl)coumarin

- 3-(2-Bromoacetyl)-4-hydroxy-2H-pyran-2-one

Uniqueness

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position enhances its stability and reactivity compared to other similar compounds .

Activité Biologique

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, with CAS number 23754-53-2, is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 247.04 g/mol. Its structure features a pyran ring with a bromoacetyl group and a hydroxyl group, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound has been achieved through various methods, including one-pot multicomponent reactions which simplify the process and improve yield. For example, a notable synthesis method involves reacting this compound with phthalic anhydride under acidic conditions, yielding derivatives useful in medicinal chemistry .

Antitumor Activity

Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives of pyranones have shown promising results in inhibiting tumor cell proliferation with IC50 values indicating significant activity against cancer cells . While specific data on this compound is sparse, its structural analogs suggest potential antitumor properties that warrant further investigation.

Cytotoxicity

In toxicity assessments, related pyranones demonstrated low cytotoxicity against normal human cell lines at concentrations up to 80 μM. This suggests that this compound may also exhibit a favorable safety profile, making it an attractive candidate for further pharmacological studies .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antituberculosis Studies : A study evaluated various substituted pyranones against Mycobacterium tuberculosis, highlighting the specificity of certain compounds towards tuberculosis without significant toxicity to human cells .

- Cytotoxicity Evaluations : Another study assessed the cytotoxic effects of pyrone derivatives on different cancer cell lines, revealing promising antitumor activity with low toxicity profiles .

- Synthesis and Activity Correlation : Research has focused on correlating the chemical structure of pyranones with their biological activities, emphasizing the importance of functional groups in enhancing efficacy against specific pathogens or cancer cells .

Propriétés

IUPAC Name |

3-(2-bromoacetyl)-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-4-2-5(10)7(6(11)3-9)8(12)13-4/h2,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRBHKOPCDYTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716362 | |

| Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23754-53-2 | |

| Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one useful in organic synthesis?

A: this compound serves as a valuable scaffold for constructing diverse heterocyclic compounds. Its structure allows for various chemical transformations, particularly reactions with nucleophilic reagents. Specifically, the bromoacetyl group is susceptible to nucleophilic substitution, enabling the formation of carbon-carbon and carbon-heteroatom bonds. [, , , ]

Q2: Can you provide examples of heterocyclic compounds synthesized using this compound?

A2: Researchers have successfully employed this compound to synthesize various heterocyclic systems, including:

- Thiazole derivatives: These are prepared by reacting this compound with thiosemicarbazide and various carbonyl compounds. []

- 1,3,4-Thiadiazine-5-yl-pyran-2-one derivatives: These compounds are synthesized through a multicomponent reaction involving this compound, thiocarbohydrazide, and various carbonyl compounds. []

- 2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones: This complex structure is assembled through a one-pot multicomponent reaction involving this compound, 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol, and phthalic anhydrides. []

Q3: What are the advantages of the synthetic procedures utilizing this compound?

A3: The synthetic strategies employed with this compound offer several benefits, including:

- One-pot synthesis: Many reactions proceed efficiently in a single reaction vessel, simplifying the procedure and minimizing purification steps. [, , ]

- High yields: The reactions generally provide the desired products in good to excellent yields. [, ]

- Simple workup: The isolation and purification of the final products are typically straightforward. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.